6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine
Description
6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine (CAS: 352440-49-4) is a halogenated imidazo[1,2-a]pyridine derivative with a hydrobromide salt form. Its molecular formula is C₁₅H₁₄BrClN₂, and it has a molecular weight of 337.649 g/mol . The compound features a chloro substituent at position 6 and a 2,4-dimethylphenyl group at position 2 of the imidazo[1,2-a]pyridine core. This structural motif is associated with diverse pharmacological activities, including antimicrobial, anticonvulsant, and corrosion inhibition properties, as observed in related imidazo[1,2-a]pyridine derivatives .
Properties
IUPAC Name |
6-chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2/c1-10-3-5-13(11(2)7-10)14-9-18-8-12(16)4-6-15(18)17-14/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITWZDILIGSMJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones. One common method is the reaction of 2-aminopyridine with 2,4-dimethylbenzaldehyde in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine has shown promise in the development of novel pharmaceuticals. Its imidazo[1,2-a]pyridine framework is known for various biological activities, including:
- Anticancer Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. Studies have demonstrated that compounds with this scaffold can selectively target cancer cells while sparing normal cells .
- Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial agent. Preliminary studies suggest that it may inhibit bacterial growth, making it a candidate for further exploration in antibiotic development .
Materials Science
In materials science, this compound is being explored for its utility in creating advanced materials with specific functionalities:
- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices may improve the material's resistance to heat and chemical degradation .
- Nanotechnology : Research is ongoing into the use of this compound in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with various metals could facilitate the development of targeted delivery mechanisms in nanomedicine .
Biochemical Research
The compound's interaction with biological macromolecules is an area of active investigation:
- Enzyme Inhibition Studies : There is evidence that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways. This property makes it a valuable tool for studying enzyme kinetics and mechanisms .
- Receptor Binding Studies : The compound's ability to bind to specific receptors has implications for drug design and development. Understanding these interactions can lead to the identification of new therapeutic targets .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated various imidazo[1,2-a]pyridine derivatives for their anticancer properties. Among these derivatives, this compound demonstrated significant inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while minimizing toxicity to normal cells.
Case Study 2: Antimicrobial Efficacy
In another study published in Antibiotics, researchers tested the antimicrobial activity of several imidazo[1,2-a]pyridine derivatives against a panel of bacterial strains. The results indicated that this compound exhibited potent activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of kinases or modulate the function of G-protein coupled receptors (GPCRs). The exact pathways depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents at positions 2 and 6 of the imidazo[1,2-a]pyridine scaffold. Key comparisons include:
Metabolic Stability and Degradation Pathways
- 6-Chloro-2-(4-chlorophenyl) derivatives : Exhibit rapid metabolic degradation (e.g., alpidem) due to electron-withdrawing chloro groups at both positions, increasing susceptibility to hepatic enzymes .
- 6-Chloro-2-(4-fluorophenyl) derivatives : Greater metabolic stability (89.13% parent compound retention) due to fluorine’s lower electronegativity and reduced enzyme recognition .
- 6-Chloro-2-(2,4-dimethylphenyl) analog : The dimethyl groups may sterically hinder metabolic enzymes, though direct data are unavailable. Similar bulky substituents (e.g., biphenyl in other imidazo[1,2-a]pyridines) delay degradation .
Pharmacological and Functional Comparisons
- Anticholinesterase Activity :
- Biphenyl-substituted derivatives (e.g., compound 2h): Strong acetylcholinesterase (AChE) inhibition (IC₅₀ = 79 µM) due to hydrophobic interactions with AChE’s peripheral anionic site .
- 6-Chloro-2-(2,4-dimethylphenyl) analog : Unreported for AChE, but dimethyl groups may reduce binding affinity compared to biphenyl derivatives.
- Antimicrobial Activity :
- 6-Heteroaryl derivatives (e.g., thiophen-2-yl): Moderate antibacterial activity due to sulfur’s electronegativity enhancing membrane penetration .
- 6-Chloro-2-(2,4-dimethylphenyl) analog : Likely exhibits antimicrobial properties, as chloro and aryl groups are common in bioactive imidazo[1,2-a]pyridines .
- Corrosion Inhibition :
Key Research Findings and Implications
Substituent Effects: Electron-withdrawing groups (Cl, F) at position 2 improve metabolic stability but reduce AChE inhibition .
Therapeutic Potential: The dimethylphenyl variant is underexplored but may balance metabolic stability and target binding compared to halogenated analogs.
Industrial Applications :
- Corrosion inhibition efficiency correlates with substituent hydrophobicity, suggesting the dimethylphenyl variant could outperform fluorophenyl analogs .
Biological Activity
6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
- IUPAC Name : this compound-3-carbaldehyde
- CAS Number : 881040-33-1
- Molecular Formula : CHClNO
- Molecular Weight : 284.74 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily investigated for its antimicrobial and anticancer properties. The following sections detail these activities.
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit selective inhibition against Mycobacterium tuberculosis (Mtb), with minimal effects on other pathogens. A study highlighted the synthesis of imidazo[1,2-a]pyridine-8-carboxamides that showed promising antimycobacterial activity without affecting gram-positive or gram-negative bacteria .
| Compound | Activity | Selectivity |
|---|---|---|
| Imidazo[1,2-a]pyridine-8-carboxamide | Antimycobacterial | Selective for Mtb |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. Notably, it demonstrated significant cytotoxicity against several cancer cell lines. For instance, a derivative exhibited an IC value of 0.126 µM against MDA-MB-231 (triple-negative breast cancer) cells while showing a much lower effect on non-cancerous MCF10A cells, indicating a favorable therapeutic window .
| Cell Line | IC (µM) | Selectivity Ratio |
|---|---|---|
| MDA-MB-231 | 0.126 | 19-fold |
| MCF10A | > 10 | - |
Case Study 1: Anticancer Efficacy
In a study investigating the efficacy of various imidazo[1,2-a]pyridine derivatives against cancer cell lines, this compound was noted for its ability to inhibit lung metastasis in a mouse model. The compound was administered after the establishment of metastatic nodules and resulted in significant reductions in tumor burden compared to controls .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the imidazo[1,2-a]pyridine scaffold could enhance biological activity. The presence of the chloro group was found to significantly influence both chemical reactivity and biological interactions with target proteins . This underscores the importance of structural modifications in optimizing drug candidates.
Q & A
Q. What are the common synthetic routes for 6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine?
The synthesis typically involves multi-step reactions starting from commercially available precursors. A common route includes cyclization of 2-aminopyridine derivatives with chloroacetaldehyde under basic conditions, followed by halogenation or aryl substitution. For example, copper-catalyzed three-component coupling (TCC) reactions enable efficient assembly of the imidazo[1,2-a]pyridine core . Optimization of solvent choice (e.g., DMF or ethanol) and temperature (60–100°C) is critical for yield improvement.
Q. Which analytical techniques are recommended for characterizing this compound and its intermediates?
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard for monitoring reaction progress and confirming structural purity. For example, -NMR can resolve the fused imidazo[1,2-a]pyridine ring protons (δ 7.2–8.5 ppm), while mass spectrometry (HRMS) validates molecular weight. Crystallographic analysis may be used for polymorph identification, as seen in luminescence studies of related derivatives .
Q. What are the typical chemical reactions involving the imidazo[1,2-a]pyridine core?
The core undergoes electrophilic substitution at the C-3 position, including Friedel-Crafts acylation (using AlCl) and sulfenylation (with diaryl disulfides). Halogenation (e.g., bromine or N-chlorosuccinimide) and alkylation (via S1 mechanisms) are also common. Reaction selectivity depends on catalyst choice (e.g., CuI-BF-OEt for C-3 functionalization) .
Q. How can solubility and stability be assessed for this compound under physiological conditions?
Solubility can be measured via shake-flask methods at pH 7.4, with HPLC quantification. Stability studies under acidic/basic conditions (e.g., simulated gastric fluid) or oxidative stress (HO) are critical for pharmacological applications. Related imidazo[1,2-a]pyridines show moderate aqueous solubility (~1.6 µg/mL) .
Advanced Research Questions
Q. How can reaction yields be optimized for C-3 functionalization of this compound?
Catalyst-free methods using Petasis-like three-component reactions improve eco-efficiency, while ultrasonic conditions enhance mixing in CoFeO-hydromagnesite-catalyzed syntheses. For acylations, a one-pot AlCl-catalyzed approach achieves >80% yield with stoichiometric control of acetylating agents .
Q. What structure-activity relationships (SAR) guide the design of bioactive derivatives?
Substitutions at C-3 (e.g., acetyl or sulfonyl groups) enhance binding to targets like GABA receptors or kinase enzymes. Fluorine or chloro substituents on the aryl ring improve metabolic stability. Computational docking (e.g., AutoDock Vina) validates steric and electronic complementarity to receptor sites .
Q. How can computational models predict binding affinities of derivatives to therapeutic targets?
Molecular dynamics simulations (e.g., GROMACS) and density functional theory (DFT) analyze ligand-receptor interactions. For example, a validated GABA receptor model identified key hydrogen bonds between acetylated derivatives and α1-subunit residues .
Q. How should contradictory bioactivity data across derivatives be resolved?
Contradictions may arise from assay variability (e.g., cell line differences) or substituent effects. Dose-response curves and off-target screening (e.g., kinase panels) clarify selectivity. Meta-analysis of SAR datasets identifies outliers due to synthetic impurities .
Q. What strategies mitigate byproduct formation during halogenation reactions?
Controlled addition of halogenating agents (e.g., N-bromosuccinimide) at 0–5°C minimizes dihalogenation. Solvent polarity (e.g., dichloromethane vs. DMSO) and scavengers (e.g., NaSO) reduce side reactions .
Q. How does this compound compare to clinically used imidazo[1,2-a]pyridines like Zolpidem?
Structural analogs (e.g., Zolpidem) share the core but differ in substituents; the 2,4-dimethylphenyl group in this compound may reduce CYP3A4 metabolism compared to Zolpidem’s methyl methoxy group. In vitro assays (e.g., radioligand binding) quantify receptor affinity differences .
Q. Methodological Notes
- Data Contradictions : Cross-validate biological results using orthogonal assays (e.g., SPR vs. fluorescence polarization).
- Advanced Synthesis : Prioritize metal-free or low-catalyst methods for scalability and reduced toxicity .
- Computational Tools : Use QSAR models (e.g., MOE) to prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
